molecular formula C14H23NO B1521839 5-Amino-2,4-di-tert-butylphenol CAS No. 873055-58-4

5-Amino-2,4-di-tert-butylphenol

Cat. No. B1521839
M. Wt: 221.34 g/mol
InChI Key: BKSDHPHOWDUJNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-2,4-di-tert-butylphenol is a chemical compound with the molecular formula C14H23NO . It is an intermediate used in the preparation of Ivacaftor via condensation of oxo dihydroquinoline carboxylic acid with amino ditert butylphenol .


Synthesis Analysis

The synthesis of 5-Amino-2,4-di-tert-butylphenol involves the reduction of nitro group in presence of PdVC and ammonium formate . The process starts with the hydroxy protection of 2,4-di-tert-butylphenol with methyl chloroformate to obtain a hydroxy protected compound, followed by nitration in a mixture of sulfuric acid and nitric acid .


Molecular Structure Analysis

The molecular structure of 5-Amino-2,4-di-tert-butylphenol is represented by the InChI code 1S/C14H23NO/c1-13(2,3)9-7-10(14(4,5)6)12(16)8-11(9)15/h7-8,16H,15H2,1-6H3 . The compound has a molecular weight of 221.34 .


Physical And Chemical Properties Analysis

5-Amino-2,4-di-tert-butylphenol is a solid at room temperature . It has a density of 1.0±0.1 g/cm³, a boiling point of 319.7±30.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . The compound has a molar refractivity of 69.1±0.3 cm³ .

Scientific Research Applications

Antiviral and Immunomodulatory Properties

  • Antiviral and Radical Regulatory Activity : Derivatives of 2-amino-4,6-di-tert-butylphenol, closely related to 5-Amino-2,4-di-tert-butylphenol, show antiviral properties and activity against various types of organic radicals. This suggests their potential in further investigations for immunomodulatory effects. At certain concentrations, these compounds do not exert toxic effects, while higher concentrations show cytotoxicity due to induction of necrosis. Some derivatives stimulate the production of α-interferon and γ-interferon, indicating immunomodulatory potential (Nizheharodava et al., 2020).

Photo-and Thermochromic Properties

  • Photo-and Thermochromic Characteristics : The reaction of certain aminophenol derivatives with other compounds can yield products that exhibit photo-and thermochromic properties in solutions. This has implications for potential applications in materials science and photodynamic processes (Komissarov et al., 1997).

Catalysis and Chemical Reactions

  • Catalysis and Oxidation Processes : Studies have shown that 2-amino-4,6-di-tert-butylphenol can be oxidized in the presence of dioxygen to form various compounds. This indicates its role in catalysis and chemical reactions, particularly in the presence of metals like copper (Speier et al., 1996).

Antioxidant Activity

  • Antioxidant Properties : Certain Schiff bases containing derivatives of aminophenol, such as 5-Amino-2,4-di-tert-butylphenol, exhibit significant antioxidant activities. This includes the capacity to inhibit oxidative damage in DNA and lipid peroxidation processes, suggesting their utility in biochemical and pharmaceutical applications (Smolyaninov et al., 2018).

Synthesis and Structural Analysis

  • Chemical Synthesis and Structural Studies : The synthesis and structural analysis of compounds containing aminophenol derivatives are crucial for understanding their chemical properties and potential applications. This includes studies on the formation of imidotungsten(VI) complexes with aminophenols, contributing to the broader understanding of metal-organic chemistry (Hänninen et al., 2011).

Biochemical Applications

  • Potential in Biochemical Research : Research on aminophenols, including 5-Amino-2,4-di-tert-butylphenol, has implications for biochemical applications, such as the study of enzymes like phenoxazinone synthase. This enzyme catalyzes the coupling of 2-aminophenols, a process vital in the biosynthesis of significant biochemicals like actinomycin (Barry et al., 1989).

Safety And Hazards

The compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause an allergic skin reaction . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

properties

IUPAC Name

5-amino-2,4-ditert-butylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO/c1-13(2,3)9-7-10(14(4,5)6)12(16)8-11(9)15/h7-8,16H,15H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKSDHPHOWDUJNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1N)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40657693
Record name 5-Amino-2,4-di-tert-butylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2,4-di-tert-butylphenol

CAS RN

873055-58-4
Record name 5-Amino-2,4-bis(1,1-dimethylethyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=873055-58-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-2,4-di-tert-butylphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0873055584
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Amino-2,4-di-tert-butylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-AMINO-2,4-DI-TERT-BUTYLPHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8VR88Q6FAV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a refluxing solution of 2,4-di-tert-butyl-5-nitro-phenol (1.86 g, 7.4 mmol) and ammonium formate (1.86 g) in ethanol (75 mL) was added Pd-5% wt. on activated carbon (900 mg). The reaction mixture was stirred at reflux for 2 h, cooled to room temperature and filtered through Celite. The Celite was washed with methanol and the combined filtrates were concentrated to yield 5-amino-2,4-di-tert-butyl-phenol as a grey solid (1.66 g, quant.). 1H NMR (400 MHz, DMSO-d6) δ 8.64 (s, 1H, OH), 6.84 (s, 1H), 6.08 (s, 1H), 4.39 (s, 2H, NH2), 1.27 (m, 18H); HPLC ret. time 2.72 min, 10-99% CH3CN, 5 min run; ESI-MS 222.4 m/z (MH+).
Quantity
1.86 g
Type
reactant
Reaction Step One
Quantity
1.86 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Amino-2,4-di-tert-butylphenol
Reactant of Route 2
5-Amino-2,4-di-tert-butylphenol
Reactant of Route 3
5-Amino-2,4-di-tert-butylphenol
Reactant of Route 4
5-Amino-2,4-di-tert-butylphenol
Reactant of Route 5
5-Amino-2,4-di-tert-butylphenol
Reactant of Route 6
Reactant of Route 6
5-Amino-2,4-di-tert-butylphenol

Citations

For This Compound
7
Citations
S Hadida, F Van Goor, J Zhou… - Journal of medicinal …, 2014 - ACS Publications
Quinolinone-3-carboxamide 1, a novel CFTR potentiator, was discovered using high-throughput screening in NIH-3T3 cells expressing the F508del-CFTR mutation. Extensive …
Number of citations: 104 pubs.acs.org
R Zhang, G Han, L Jiang, Y Shen… - Journal of …, 2017 - Wiley Online Library
New and practical synthetic route of ivacaftor is described on a grams scale. An electrophilic addition of two t‐butyl groups to the aromatic ring is adopted to prepare 5‐amino‐2,4‐di‐t‐…
Number of citations: 3 onlinelibrary.wiley.com
J Lei, Y Ding, HY Zhou, XY Gao, YH Cao, DY Tang… - Green …, 2022 - pubs.rsc.org
A novel TsCl-mediated domino sequence to expeditiously access quinolone-based antibiotics, such as ciprofloxacin, norfloxacin, pefloxacin, oxilinic acid, ivacaftor and the precursor of …
Number of citations: 3 pubs.rsc.org
N Vasudevan, MK Sharma, DS Reddy… - Reaction Chemistry & …, 2018 - pubs.rsc.org
A continuous flow ozonolysis method combined with a multi-step flow sequence is developed for the synthesis of the drug ivacaftor for the first time. Safe ozonolysis, a continuous flow …
Number of citations: 23 pubs.rsc.org
AV Adhikari - 2020 - idr.l4.nitk.ac.in
Dye-sensitized solar cell (DSSC), which belongs to third generation solar cells has emerged as an attractive and promising low-cost solar device for harvesting solar energy. Grätzel …
Number of citations: 6 idr.l4.nitk.ac.in
N Vasudevan, GR Jachak… - European Journal of …, 2015 - Wiley Online Library
A simple and convenient method to access 4‐quinolone‐3‐carboxylic acid amides from indole‐3‐acetic acid amides through one‐pot oxidative cleavage of the indole ring followed by …
DL Hughes - Organic Process Research & Development, 2019 - ACS Publications
This review surveys synthetic routes and polymorphic forms of the three approved CFTR-modulators ivacaftor, lumacaftor, and tezacaftor and one Phase 3 development candidate, …
Number of citations: 18 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.